Linerixibat - 1345982-69-5

Linerixibat

Catalog Number: EVT-269940
CAS Number: 1345982-69-5
Molecular Formula: C28H38N2O7S
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linerixibat (GSK2330672) is a potent, selective, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT). [, ] It is classified as an ileal bile acid transporter inhibitor (IBATi). [, ] In scientific research, Linerixibat serves as a valuable tool to investigate the role of bile acid signaling in various physiological and pathological processes. []

Future Directions
  • Further investigation is needed to fully elucidate the long-term safety and efficacy of Linerixibat in treating cholestatic pruritus and other potential indications. []
  • Exploring the combination therapy potential of Linerixibat with other antipruritic agents could lead to improved treatment outcomes. []

Bile Acids

Relevance: Linerixibat exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), responsible for the reabsorption of bile acids in the ileum. By blocking this transporter, linerixibat reduces the reabsorption of bile acids into the bloodstream, thereby lowering their serum concentration. This reduction in serum bile acids is correlated with an improvement in pruritus symptoms in patients with PBC [, , , , , ]. The reduced bile acid reabsorption also leads to an increase in bile acid concentration in the colon, which can cause gastrointestinal side effects such as diarrhea [].

Metabolites of Linerixibat

Relevance: Following intravenous administration, over 90% of linerixibat is excreted unchanged in the feces via biliary excretion, indicating a minimal role of metabolism in its elimination []. This finding highlights the discrepancy between in vitro predictions and in vivo observations, emphasizing the importance of human studies in drug development. Despite the in vitro prediction of high CYP3A4-mediated clearance, linerixibat predominantly undergoes biliary excretion as the parent compound, making it a unique example of this phenomenon [].

Relevance: Reacting linerixibat with 3N HCl in n-butanol successfully separated its four stereoisomers within a 12-minute timeframe []. Further enhancements in separation were achieved by derivatizing linerixibat with various anhydrides, including acetic, propionic, butyric, isobutyric, valeric, and isovaleric anhydrides. These derivatization methods, particularly those using valeric and isovaleric anhydrides, significantly improved the resolution of linerixibat stereoisomers, enabling better characterization and analysis []. This approach underscores the importance of analytical techniques in characterizing and quantifying complex drug molecules like linerixibat.

Overview

Linerixibat is a selective inhibitor of the ileal bile acid transporter, primarily developed for the treatment of cholestatic pruritus associated with primary biliary cholangitis. It functions by reducing the reabsorption of bile acids in the terminal ileum, which subsequently decreases systemic bile acid concentrations and alleviates associated itching. The compound is currently in Phase 3 clinical trials, specifically the GLISTEN study, following promising results from earlier Phase 2 trials.

Source and Classification

Linerixibat, chemically known as GSK2330672, belongs to the class of drugs known as bile acid transport inhibitors. It is classified as a small molecule drug that targets specific transport proteins in the gastrointestinal tract. The development of linerixibat is part of a broader effort to manage conditions related to bile acid dysregulation, particularly in patients suffering from liver diseases where cholestasis occurs.

Synthesis Analysis

The synthesis of linerixibat involves several chemical processes that ensure high purity and efficacy. The compound's synthesis typically includes:

  • Reagents: High-purity reagents are used throughout the synthesis process.
  • Radiolabeling: For pharmacokinetic studies, linerixibat can be radiolabeled (e.g., with carbon-14) to trace its distribution and metabolism in biological systems.
  • Purification: The final product is purified to achieve a chemical purity of over 99%, ensuring that the drug meets safety and efficacy standards for clinical use.

Detailed methods for synthesis are often proprietary, but they generally follow established protocols for small-molecule drug development.

Molecular Structure Analysis

Linerixibat has a complex molecular structure that can be analyzed through various techniques:

  • Molecular Formula: The exact molecular formula is not specified in the sources but can be derived from its chemical structure.
  • Structural Features: The compound contains functional groups that are characteristic of bile acid transport inhibitors, contributing to its mechanism of action.
  • Data Representation: Structural data can be visualized using computational chemistry software, allowing researchers to study interactions at the molecular level.
Chemical Reactions Analysis

The chemical behavior of linerixibat can be assessed through various reactions:

  • Inhibition Mechanism: Linerixibat inhibits the ileal bile acid transporter by binding to it and preventing bile acids from being reabsorbed. This leads to increased fecal excretion of bile acids.
  • Pharmacokinetic Studies: Reactions involving linerixibat during absorption and metabolism are studied using liquid chromatography and mass spectrometry techniques. These studies help elucidate how the drug behaves in vivo.
Mechanism of Action

Linerixibat's mechanism of action is centered on its role as an ileal bile acid transporter inhibitor:

  1. Transport Inhibition: By inhibiting the transporter, linerixibat reduces the reabsorption of bile acids from the intestine back into circulation.
  2. Bile Acid Accumulation: This inhibition leads to an accumulation of bile acids in the colon, which may enhance colonic motility but also results in gastrointestinal side effects such as diarrhea.
  3. Reduction in Pruritus: The decrease in systemic bile acids is associated with a reduction in pruritus symptoms in patients with primary biliary cholangitis.

Clinical trials have shown that higher doses correlate with more significant reductions in itch scores, indicating a dose-dependent relationship with efficacy.

Physical and Chemical Properties Analysis

Linerixibat exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is crucial for its absorption; it is designed to be minimally absorbed to maximize its effect on the ileum.
  • Stability: Stability studies are conducted to ensure that linerixibat maintains its integrity under physiological conditions.
  • Molecular Weight: While specific values are not provided, small molecule drugs typically have molecular weights conducive to effective absorption and distribution.
Applications

Linerixibat's primary application lies in treating cholestatic pruritus associated with primary biliary cholangitis. Its development reflects ongoing research into managing symptoms related to liver diseases where bile acid dysregulation plays a significant role.

Additionally, ongoing studies aim to explore its potential use in other conditions characterized by altered bile acid homeostasis or related gastrointestinal disorders. As research progresses, further applications may emerge based on its pharmacological profile and mechanism of action.

Introduction to Linerixibat

Chemical and Pharmacological Profile of Linerixibat

Molecular Structure and Biochemical Properties

Linerixibat is chemically designated as a dicarboxylic acid derivative with systematic nomenclature reflecting its zwitterionic character under physiological conditions. Its molecular formula is C₂₈H₃₈N₂O₇S, corresponding to a molecular weight of 546.68 g/mol (CAS Registry Number: 1345982-69-5) [5] [9]. The compound features a steroidal backbone strategically modified with charged functional groups that confer minimal systemic absorption while maintaining high-affinity interactions with the ileal bile acid transporter (ASBT/IBAT).

Key structural characteristics include:

  • A cholane skeleton mimicking natural bile acids
  • Electronegative sulfonate and carboxylate groups enabling ionic interactions
  • Hydrophobic aromatic moieties enhancing target binding affinity
  • Crystalline salt form ensuring stability and pH-dependent solubility

Table 1: Physicochemical Properties of Linerixibat

PropertyCharacteristicSignificance
Solubility>7 mg/mL at pH 7.4Ensures adequate dissolution in intestinal lumen
Absorption ProfileNon-absorbable (<1% systemic bioavailability)Confines pharmacological activity to intestinal site of action
Thermal StabilityHigh degradation resistanceSupports long shelf life and formulation flexibility
Ionization StateZwitterionic at physiological pHEnhances target binding affinity while limiting membrane permeability

These properties collectively enable linerixibat to exert local effects within the intestinal lumen without significant systemic exposure, making it particularly suitable for chronic management of cholestatic symptoms [8].

Mechanism of Action as an Ileal Bile Acid Transporter (IBAT) Inhibitor

Linerixibat functions as a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, located predominantly in the terminal ileum. This transporter normally mediates efficient reabsorption (>95%) of bile acids from the intestinal lumen into enterocytes for recirculation to the liver via the portal vein [6] [8]. By competitively binding to IBAT with high affinity (IC₅₀ = 42 ± 3 nM against human IBAT), linerixibat blocks this critical reuptake mechanism [5] [9].

The pharmacological consequence is twofold:

  • Increased Fecal Bile Acid Excretion: Inhibition of IBAT prevents bile acid reabsorption, diverting these compounds toward fecal elimination. Clinical studies demonstrate linerixibat treatment achieves a 50% reduction in serum total and conjugated bile acids (95% CI -37 to -61, P < 0.0001) within two weeks of administration [1].
  • Altered Bile Acid Pool Composition: By interrupting enterohepatic circulation, linerixibat reduces the overall bile acid pool while shifting composition toward less hydrophobic, less toxic species. This modulation directly addresses the pathophysiological basis of cholestatic pruritus [6].

Table 2: Bile Acid Modulation by IBAT Inhibition

ParameterChange with LinerixibatPhysiological Consequence
Serum Bile Acid Levels↓ 50% from baselineReduces pruritogen circulation
Fecal Bile Acid Excretion↑ 2-3 foldEnhances elimination of potential pruritogens
Hepatic BA Synthesis↑ Compensatory increaseStimulates cholesterol 7α-hydroxylase (CYP7A1) activity
FGF19 Production↓ Due to reduced ileal FXR activationReleases negative feedback on hepatic bile acid synthesis

This mechanism distinguishes linerixibat from non-specific bile acid sequestrants, which indiscriminately bind multiple substances including drugs and nutrients. As a targeted inhibitor, linerixibat specifically modulates bile acid recycling without broad-spectrum binding activity [1] [6].

Pharmacodynamics and Target Specificity

Linerixibat exhibits exceptional target specificity rooted in its structural optimization for IBAT binding. Pharmacodynamic studies reveal:

  • Species-Specific Potency: While highly potent against human IBAT (IC₅₀ = 42 nM), it maintains strong activity against rodent transporters (IC₅₀ = 1.9 nM rat; 2.1 nM mouse) [5] [9], enabling translational research.
  • Non-Absorbable Design: Minimal systemic exposure confines pharmacological activity to the intestinal lumen, preventing off-target effects. Less than 0.1% of administered drug reaches systemic circulation.
  • Dose-Dependent Bile Acid Sequestration: Reductions in serum bile acids correlate linearly with increasing doses (20-180 mg/day), demonstrating predictable pharmacodynamic effects [6].

The molecular design ensures negligible interaction with nuclear receptors (FXR, PXR, CAR) or other transporters (NTCP, OATP) involved in bile acid regulation. This selectivity profile minimizes unintended disruption to broader metabolic pathways while specifically addressing pathological bile acid accumulation in cholestasis. In vitro studies confirm >100-fold selectivity for IBAT over related solute carrier transporters [5] [9].

The pharmacodynamic effects extend beyond bile acid modulation to include:

  • Hepatic Gene Expression Upregulation: Increased expression of cysteine sulfinic acid decarboxylase (CSAD) and transcription factor EB (TFEB), indicating enhanced hepatic detoxification capacity [5].
  • Metabolic Effects: In diabetic models, glucose lowering occurs through mechanisms possibly involving altered enterohepatic signaling, though this remains secondary to its primary indication [5] [8].

These properties collectively establish linerixibat as a mechanistically focused therapeutic with well-defined and measurable pharmacological effects confined to the enterohepatic circulation system.

Pathophysiological Basis for Linerixibat in Cholestatic Disorders

Role of Bile Acid Homeostasis in Cholestatic Pruritus

Cholestatic pruritus represents a complex neurocutaneous phenomenon directly linked to disrupted bile acid homeostasis. In primary biliary cholangitis, autoimmune destruction of small intrahepatic bile ducts impairs bile secretion, leading to accumulation of bile constituents in the liver and systemic circulation [2] [7]. While multiple pruritogens have been implicated, bile acids exhibit several pruritogenic properties:

  • Neural Sensitization: Bile acids activate TGR5 receptors on sensory nerves and MRGPRX4 receptors on small nerve fibers, lowering itch thresholds [1].
  • Epidermal Accumulation: Circulating bile acids deposit in dermal tissues, causing direct irritation and stimulating keratinocyte release of pruritogenic mediators [10].
  • Central Signaling Modulation: Elevated serum bile acids may cross the blood-brain barrier, altering opioid and serotonin neurotransmitter systems involved in itch perception [6].

Clinical observations demonstrate that pruritus severity does not consistently correlate with serum bile acid concentrations, suggesting individual susceptibility variations and the involvement of specific bile acid species. Hydrophobic secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) exhibit particularly potent pruritogenic effects compared to their hydrophilic counterparts [8]. This pathophysiology explains why up to 90% of PBC patients experience pruritus, which can become so debilitating that it necessitates liver transplantation even in the absence of liver failure [3] [4].

Rationale for IBAT Inhibition in Primary Biliary Cholangitis

The therapeutic rationale for IBAT inhibition in PBC stems from several interconnected factors:

  • Inadequacy of Current Pruritus Management: First-line PBC treatment with ursodeoxycholic acid (UDCA) achieves adequate disease control in only 70% of patients and provides minimal pruritus relief [3] [10]. Second-line agents like fibrates show limited antipruritic efficacy.
  • Pathophysiological Precision: By targeting bile acid reabsorption at the terminal ileum, linerixibat directly interrupts the enterohepatic circulation responsible for pruritogen persistence.
  • Clinical Evidence from Trials: Phase 2 studies demonstrated significant dose-dependent reductions in itch scores. The GLIMMER trial (NCT02966834) showed statistically significant improvements with 40 mg twice daily, 90 mg twice daily, and 180 mg daily dosing regimens, with the 40 mg twice daily group exhibiting the most favorable efficacy-tolerability balance [1] [6].

The phase III GLISTEN trial (NCT04950127) provided definitive clinical validation of this approach in 238 PBC patients with moderate-to-severe pruritus. Key outcomes include:

  • Primary Endpoint Achievement: Significant improvement in monthly itch scores over 24 weeks (LS mean difference: -0.72; 95% CI [-1.15, -0.28], p=0.001) measured on a 0-10 numerical rating scale (WI-NRS) [2] [7].
  • Rapid and Sustained Effect: Significant itch reduction observed by week 2 (LS mean difference: -0.71; 95% CI [-1.07, -0.34], p<0.001) with maintenance throughout treatment.
  • Meaningful Clinical Impact: 56% of linerixibat-treated patients achieved clinically meaningful (≥3-point) itch reduction versus 43% with placebo at week 24 (treatment difference 13%; nominal p=0.043) [2].
  • Sleep Interference Reduction: Significant improvement in itch-related sleep interference (LS mean difference: -0.53; 95% CI [-0.98, -0.07], p=0.024), addressing a critical quality-of-life concern [7].

Table 3: Efficacy Outcomes from GLISTEN Phase III Trial

EndpointLinerixibat (n=119)Placebo (n=119)Treatment Difference (95% CI)P-value
Change in Monthly Itch Score (0-10)-2.98-2.26-0.72 (-1.15, -0.28)0.001
≥3-Point WI-NRS Reduction at W2456%43%13% (0%, 27%)0.043 (nominal)
Change in Sleep Interference Score-2.05-1.52-0.53 (-0.98, -0.07)0.024
Response at Week 2-1.32-0.61-0.71 (-1.07, -0.34)<0.001

These outcomes validate the core hypothesis that interrupting bile acid recycling provides clinically meaningful relief from cholestatic pruritus. The significant improvement in sleep interference is particularly noteworthy, as sleep disruption represents one of the most debilitating consequences of chronic pruritus [2] [7] [10]. Based on these results, linerixibat has received regulatory acceptance for review by the European Medicines Agency and the US FDA (PDUFA date: March 24, 2026), with potential to become the first globally approved therapy specifically targeting pruritus in PBC [3] [4].

Properties

CAS Number

1345982-69-5

Product Name

Linerixibat

IUPAC Name

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid

Molecular Formula

C28H38N2O7S

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1

InChI Key

CZGVOBIGEBDYTP-VSGBNLITSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC

Solubility

Soluble in DMSO

Synonyms

GSK-2330672; GSK 2330672; GSK2330672; linerixibat;

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.